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molecular formula C23H29NO5 B8567414 (S)-3-(4-(Benzyloxy)-2,6-dimethylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

(S)-3-(4-(Benzyloxy)-2,6-dimethylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B8567414
M. Wt: 399.5 g/mol
InChI Key: PPHUBXYIEQFLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04760180

Procedure details

O-benzyl-Boc-2,6-dimethyltyrosine benzyl ester, prepared as in Example 12 (5 g, 10.21 mmol), was treated with NaOH(3.27 g, 81.70 mmol), as described in Example 1, giving the title compound. NMR: benzyl methylene at ∫4.99s (2 protons). EXAMPLE 27
Name
O-benzyl-Boc-2,6-dimethyltyrosine benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 12
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.27 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:36])[C@H:10]([CH2:19][C:20]1[C:25]([CH3:26])=[CH:24][C:23]([O:27][CH2:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[CH:22][C:21]=1[CH3:35])[NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])C1C=CC=CC=1.[OH-].[Na+]>>[CH3:17][C:15]([CH3:18])([O:14][C:12]([NH:11][CH:10]([C:9]([OH:36])=[O:8])[CH2:19][C:20]1[C:25]([CH3:26])=[CH:24][C:23]([O:27][CH2:28][C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)=[CH:22][C:21]=1[CH3:35])=[O:13])[CH3:16] |f:1.2|

Inputs

Step One
Name
O-benzyl-Boc-2,6-dimethyltyrosine benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC([C@@H](NC(=O)OC(C)(C)C)CC1=C(C=C(C=C1C)OCC1=CC=CC=C1)C)=O
Step Two
Name
Example 12
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
3.27 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(OC(=O)NC(CC1=C(C=C(C=C1C)OCC1=CC=CC=C1)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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